Bullatantriol
Overview
Description
Scientific Research Applications
Structural and Chiroptical Investigation : Kutschabsky, Sandoval, and Ripperger (1985) established the constitution and relative configuration of Bullatantriol through X-ray analysis and chiroptical investigation of its 7-ketone derivative (Kutschabsky, Sandoval, & Ripperger, 1985).
Quantum Chemistry Study : Jing (2001) investigated Bullatantriol's equilibrium geometries, vibrational frequencies, bonding energies, and total energies, finding that 1β,4β,7α-trihydroxyeudesmane is more stable than Bullatantriol (Jing, 2001).
Chemical Constituents of Schisandra plena : Li et al. (2005) isolated a new sesquiterpenoid, plenoxide, and noted the need for revision of chemical shifts in compounds similar to Bullatantriol based on detailed 2D NMR data analysis (Li et al., 2005).
Study on Chimonanthus praecox Constituents : Wang et al. (2011) isolated sesquiterpenoids from Chimonanthus praecox, including Bullatantriol, and evaluated their cytotoxicity against human cancer cell lines (Wang et al., 2011).
Isolation from Homalomena Aromatica : Sung et al. (1992) isolated Bullatantriol from the roots of Homalomena aromatica, elucidating its structure through spectroscopic investigations (Sung et al., 1992).
Effect on Osteoblast Proliferation and Differentiation : Hu et al. (2008) investigated sesquiterpenoids from Homalomena occulta, including Bullatantriol, for their effect on stimulating osteoblast proliferation, differentiation, and mineralization in vitro (Hu et al., 2008).
Potential Antitumor and Pesticidal Activity : Ahammadsahib et al. (1993) studied Bullatacin, an analogue of Bullatantriol, showing its potential as an antitumor agent and insecticide due to its strong inhibition of mitochondrial electron transport (Ahammadsahib et al., 1993).
Cytotoxic Effects Against Cancer Cells : Oberlies et al. (1997) demonstrated the cytotoxic effects of Bullatacin, related to Bullatantriol, in multidrug-resistant human mammary adenocarcinoma cells (Oberlies et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 | |
Record name | (+)-Bullatantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bullatantriol | |
CAS RN |
99933-32-1 | |
Record name | (+)-Bullatantriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Bullatantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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